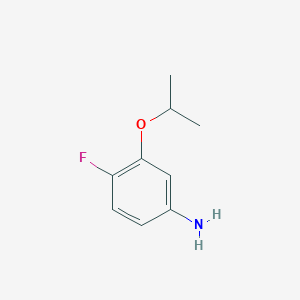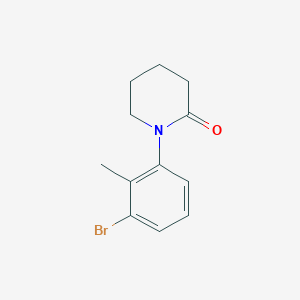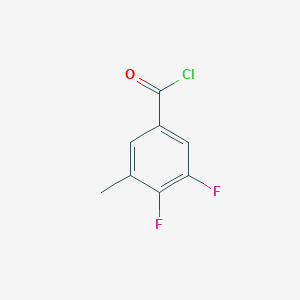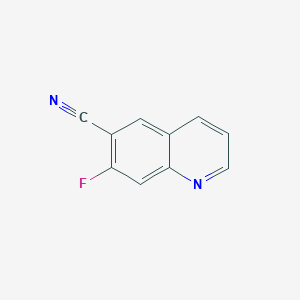
7-氟喹啉-6-腈
概述
描述
7-Fluoroquinoline-6-carbonitrile is a fluorinated quinoline derivative, characterized by the presence of a fluorine atom at the 7th position and a cyano group at the 6th position of the quinoline ring
科学研究应用
7-Fluoroquinoline-6-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antibacterial and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: It is employed in the development of advanced materials, such as liquid crystals and dyes.
作用机制
Target of Action
The primary targets of 7-Fluoroquinoline-6-carbonitrile, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
7-Fluoroquinoline-6-carbonitrile inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to inhibition of bacterial DNA synthesis . This disruption affects the downstream pathways involved in cell division and growth, leading to bacterial cell death .
Result of Action
The molecular effect of 7-Fluoroquinoline-6-carbonitrile’s action is the disruption of DNA synthesis, leading to cell death . On a cellular level, this results in the effective elimination of bacterial infections.
生化分析
Biochemical Properties
7-Fluoroquinoline-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. By inhibiting DNA-gyrase, 7-Fluoroquinoline-6-carbonitrile exhibits antibacterial properties, making it a potential candidate for developing new antibiotics
Cellular Effects
The effects of 7-Fluoroquinoline-6-carbonitrile on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DNA-gyrase leads to the disruption of bacterial cell replication and transcription processes
Molecular Mechanism
At the molecular level, 7-Fluoroquinoline-6-carbonitrile exerts its effects primarily through binding interactions with biomolecules. Its inhibition of DNA-gyrase involves binding to the enzyme’s active site, preventing the supercoiling of DNA necessary for replication . This binding interaction is crucial for its antibacterial activity. Additionally, it may modulate the activity of other enzymes and proteins through similar binding interactions, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoroquinoline-6-carbonitrile can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products may have different biological activities . Long-term exposure to 7-Fluoroquinoline-6-carbonitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-Fluoroquinoline-6-carbonitrile vary with different dosages in animal models. At low doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it may cause adverse effects, including toxicity to non-target cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial effect without causing harm to the host organism.
Metabolic Pathways
7-Fluoroquinoline-6-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes metabolic processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via renal and hepatic pathways . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 7-Fluoroquinoline-6-carbonitrile is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of 7-Fluoroquinoline-6-carbonitrile is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus is critical for its interaction with DNA-gyrase and subsequent inhibition of DNA replication. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-6-carbonitrile typically involves the reaction of 6-Bromo-7-fluoroquinoline with Copper(I) Cyanide. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 120°C) for approximately 12 hours. The reaction mixture is then cooled, and the product is extracted and purified using column chromatography .
Industrial Production Methods: Industrial production methods for 7-Fluoroquinoline-6-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 7-Fluoroquinoline-6-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form C-C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cyclization Reactions: Catalysts like palladium or copper in the presence of suitable ligands.
Cross-Coupling Reactions: Palladium catalysts with phosphine ligands in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinolines, fused heterocycles, and complex organic molecules with potential biological activity.
相似化合物的比较
- 7-Fluoro-4-chloroquinoline
- 5,7,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Comparison: 7-Fluoroquinoline-6-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to other fluorinated quinolines .
属性
IUPAC Name |
7-fluoroquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRZPSBJVJCWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
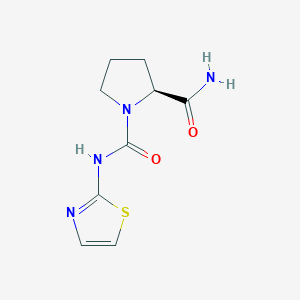
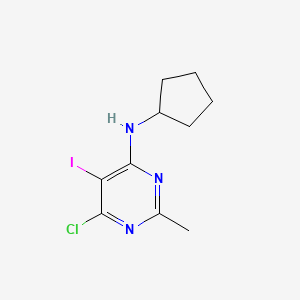
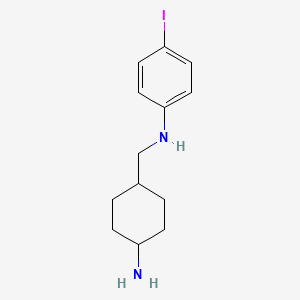
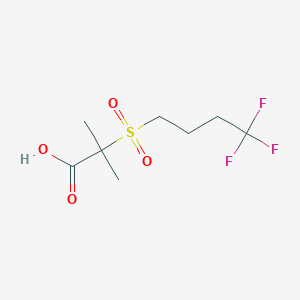
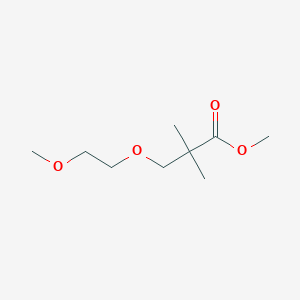

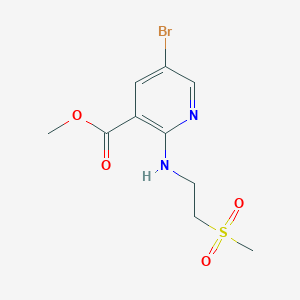
![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)
